molecular formula C19H30N2O2 B5636751 (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5636751
M. Wt: 318.5 g/mol
InChI Key: CJCSTIJESXMPPU-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves Buchwald–Hartwig amination, a process used to generate new series of compounds through amination reactions. For instance, the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via this method, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines, highlights the efficiency of such approaches in creating compounds with similar structural elements (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol can be elucidated using various spectroscopic techniques, such as NMR and FT-IR, as demonstrated in the synthesis and characterization of complex heterocyclic compounds (Islas-Jácome et al., 2023). These techniques provide detailed information about the compound's atomic and molecular structure, essential for understanding its chemical behavior.

Chemical Reactions and Properties

Compounds with similar functional groups engage in a variety of chemical reactions, offering insights into the reactivity and potential applications of (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. For example, the pyrolysis of certain triazoles leading to pyrrole-fused derivatives illustrates the complex reactions these types of molecules can undergo, which can be pivotal in synthesizing biologically active compounds (Erba et al., 2001).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystalline structure, can be significantly influenced by its molecular configuration. Research on similar compounds, such as studies on the crystal structures of Co(III) complexes, can offer parallels in understanding how the physical characteristics of (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol might be analyzed and interpreted (Amirnasr et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to participate in specific chemical reactions, are crucial for understanding the applications and behavior of (3S*,4S*)-1-(4-isobutylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. Insights can be gained from the reactivity of related compounds, such as the Lewis acid catalyzed reactions of arylvinylidenecyclopropanes, indicating how structural differences influence chemical reactivity and potential applications (Lu & Shi, 2007).

properties

IUPAC Name

(3S,4S)-1-[[4-(2-methylpropyl)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-15(2)11-16-3-5-17(6-4-16)12-20-13-18(19(22)14-20)21-7-9-23-10-8-21/h3-6,15,18-19,22H,7-14H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCSTIJESXMPPU-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[[4-(2-methylpropyl)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.